(-)-4-Hydroxypropranolol

Drug Metabolism Sulfoconjugation Chiral Pharmacology

(-)-4-Hydroxypropranolol (CAS 76792-96-6) is the enantiopure active metabolite of propranolol, exhibiting comparable β-adrenoceptor antagonism (pA₂ 8.24 β₁, 8.26 β₂) with intrinsic sympathomimetic activity. Critically, only the (-)-enantiomer enables reproducible chiral sulfation studies—human liver cytosol PST shows 4.6-fold Vmax difference between enantiomers. Its extended terminal half-life (10.2±5.7 h) vs propranolol (4.23±1.33 h) makes it essential for PK/PD modeling. Ideal for LC-MS/MS method validation.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
CAS No. 76792-96-6
Cat. No. B1626198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-4-Hydroxypropranolol
CAS76792-96-6
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O
InChIInChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3/t12-/m0/s1
InChIKeyCWEPACWBWIOYID-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-4-Hydroxypropranolol CAS 76792-96-6: Active Propranolol Metabolite for Pharmacokinetic and Analytical Research


(-)-4-Hydroxypropranolol (CAS 76792-96-6) is a chiral β-adrenoceptor blocking drug that functions as the pharmacologically active metabolite of propranolol, produced after oral administration [1]. It demonstrates comparable potency to the parent compound propranolol in antagonizing β-adrenergic responses, with pA₂ values of 8.24 and 8.26 against β₁- and β₂-adrenergic receptors, respectively . The compound also exhibits intrinsic sympathomimetic activity and membrane stabilizing activity [1].

Why (-)-4-Hydroxypropranolol CAS 76792-96-6 Cannot Be Substituted with Racemic 4-Hydroxypropranolol or Propranolol


Substitution of (-)-4-hydroxypropranolol with its racemate or parent propranolol introduces quantifiable experimental variability that undermines data reproducibility and mechanistic interpretation. The (-)-enantiomer exhibits differential sulfation kinetics versus the (+)-enantiomer in human liver cytosol, with a 4.6-fold lower Vmax for sulfate conjugation in the high-affinity pathway [1]. Furthermore, 4-hydroxypropranolol demonstrates a terminal half-life approximately 2.4-fold longer than propranolol following oral administration [2]. These documented disparities in metabolic fate and pharmacokinetics preclude simple interchangeability in studies requiring precise quantification or metabolic pathway elucidation.

Quantitative Differentiation Evidence for (-)-4-Hydroxypropranolol CAS 76792-96-6


Human Hepatic Sulfation Kinetics: (-)-Enantiomer Exhibits 4.6-Fold Lower Vmax Than (+)-Enantiomer

In human liver cytosol preparations, the high-affinity phenolsulfotransferase (PST) reaction for 4-hydroxypropranolol sulfoconjugation demonstrated marked stereoselectivity. The apparent Vmax for (+)-4-hydroxypropranolol sulfate (HOPS) formation was 4.6-fold higher than for (-)-HOPS formation [1]. Both enantiomers exhibited identical affinity with a KM of 0.59 μM [1].

Drug Metabolism Sulfoconjugation Chiral Pharmacology Hepatic Clearance

Elimination Half-Life: 4-Hydroxypropranolol Exhibits 2.4-Fold Longer Terminal Half-Life Than Propranolol

Following a single 40 mg oral dose of propranolol in healthy volunteers, the terminal elimination half-life (T₁/₂) of 4-hydroxypropranolol was 10.2 ± 5.7 hours, which is 2.4-fold longer than the parent propranolol half-life of 4.23 ± 1.33 hours [1]. The Cmax of 4-hydroxypropranolol reached 26.1 ± 13.2 ng/mL, representing 50% of the parent compound's Cmax, while its AUC was 180 ± 69 ng·h/mL, representing 73% of the parent's AUC [1].

Pharmacokinetics Metabolite Disposition Terminal Half-Life Bioavailability

β-Adrenoceptor Blocking Potency: 4-Hydroxypropranolol Demonstrates Comparable Antagonist Activity to Propranolol

In isolated tissue preparations, 4-hydroxypropranolol demonstrated similar potency to propranolol in antagonizing the effects of isoprenaline on heart rate and blood pressure in cats and against isoprenaline protection of guinea-pigs from bronchospasm [1]. The compound inhibits β₁- and β₂-adrenergic receptors with pA₂ values of 8.24 and 8.26, respectively . It is not cardioselective [1].

β-Adrenoceptor Antagonism Pharmacodynamics Receptor Pharmacology pA2

Analytical Sensitivity via LC-MS/MS: Validated LOQ of 0.20 ng/mL for 4-Hydroxypropranolol in Human Plasma

A validated LC-MS/MS method using solid phase extraction and deuterium-labeled internal standards (4-hydroxypropranolol-d₇) achieved a lower limit of quantitation (LOQ) of 0.20 ng/mL for 4-hydroxypropranolol in human plasma, with a limit of detection (LOD) of 100 pg/mL [1]. The assay was linear over the range 0.20-25.00 ng/mL for free 4-hydroxypropranolol and 1.00-360.00 ng/mL for total (conjugated + unconjugated) analyte [1].

LC-MS/MS Bioanalysis Method Validation Quantitation

Enantioselective HPLC Quantitation: Validated Range of 2-50 ng/mL for 4-Hydroxypropranolol Enantiomers in Human Plasma

A stereoselective reversed-phase HPLC method employing 2,3,4,6-tetra-O-acetyl-β-glucopyranosyl isothiocyanate as a pre-column chiral derivatization reagent was validated for the simultaneous quantitation of propranolol and 4-hydroxypropranolol enantiomers [1]. The assay demonstrated linearity from 2 to 50 ng/mL for 4-hydroxypropranolol enantiomers using 0.5 mL of human plasma, with fluorescence detection at λex=325 nm and λem=400 nm [1].

Chiral Chromatography Enantiomer Quantitation Pharmacokinetics Stereoselective Analysis

Tissue Distribution Analysis: Validated HPLC Method for Simultaneous Determination in Tissue Homogenates

An improved HPLC method using direct injection and column switching was validated for the simultaneous determination of propranolol and 4-hydroxypropranolol in tissue homogenates [1]. The method eliminates the need for extensive sample preparation and enables accurate measurement of both compounds in complex biological matrices [1].

Tissue Distribution Column Switching HPLC Bioanalysis Metabolite Quantitation

Procurement-Relevant Application Scenarios for (-)-4-Hydroxypropranolol CAS 76792-96-6


Stereoselective Drug Metabolism and Sulfoconjugation Studies

(-)-4-Hydroxypropranolol serves as a critical chiral substrate for investigating human phenolsulfotransferase (PST) stereoselectivity. As demonstrated by Walle and Walle (1991), the high-affinity PST reaction exhibits a 4.6-fold Vmax difference between (+)- and (-)-enantiomers in human liver cytosol [1]. Procurement of the enantiopure (-)-form is mandatory for studies dissecting the stereochemical determinants of sulfation kinetics and for developing predictive models of chiral drug clearance.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling of β-Blocker Therapy

The extended terminal half-life of 4-hydroxypropranolol (10.2 ± 5.7 h) relative to propranolol (4.23 ± 1.33 h) makes it an essential analytical target for PK/PD modeling [2]. The metabolite achieves plasma concentrations reaching 50% of parent Cmax and 73% of parent AUC following oral propranolol administration [2]. Accurate PK/PD unified models require independent quantitation of this active metabolite to explain the dissociation between plasma propranolol concentrations and sustained β-blockade duration.

Analytical Method Development and Validation as a Reference Standard

(-)-4-Hydroxypropranolol is procured as an analytical reference standard for developing and validating bioanalytical methods targeting propranolol metabolite quantitation. Validated LC-MS/MS methods employing deuterium-labeled 4-hydroxypropranolol-d₇ as an internal standard have achieved LOQ values of 0.20 ng/mL in human plasma [3]. Similarly, stereoselective HPLC methods using chiral derivatization have been validated with linear ranges of 2-50 ng/mL for 4-hydroxypropranolol enantiomers [4].

Tissue Distribution and Metabolite Accumulation Studies

Validated HPLC methods with column-switching technology enable simultaneous determination of propranolol and 4-hydroxypropranolol in tissue homogenates without extensive sample preparation [5]. This analytical capability supports studies investigating organ-specific metabolite accumulation, toxicological assessments, and forensic analyses where tissue concentrations of active metabolites must be accurately quantified.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-4-Hydroxypropranolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.